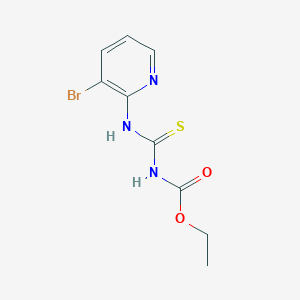

Ethyl aminon-(3-bromopyridin-2-YL)methanethiocarbamate

Overview

Description

Ethyl aminon-(3-bromopyridin-2-YL)methanethiocarbamate is a chemical compound with the molecular formula C9H10BrN3O2S . It has a molecular weight of 304.16 .

Chemical Reactions Analysis

While specific chemical reactions involving Ethyl aminon-(3-bromopyridin-2-YL)methanethiocarbamate are not detailed in the search results, related compounds have been synthesized from α-bromoketones and 2-aminopyridine . This suggests that Ethyl aminon-(3-bromopyridin-2-YL)methanethiocarbamate may also participate in similar reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl aminon-(3-bromopyridin-2-YL)methanethiocarbamate are not fully detailed in the search results. The compound has a molecular weight of 304.16 , but other properties such as boiling point and solubility are not provided.Scientific Research Applications

- Ethyl aminon-(3-bromopyridin-2-YL)methanethiocarbamate has shown promise as an antimicrobial agent. Researchers have investigated its effectiveness against bacteria, fungi, and other microorganisms. Further studies could explore its mechanism of action and potential clinical applications .

- Preliminary research suggests that this compound exhibits antiviral activity. Investigating its impact on specific viruses, such as influenza or herpes, could provide valuable insights for drug development .

- Ethyl aminon-(3-bromopyridin-2-YL)methanethiocarbamate might have antitumor properties. Researchers could explore its effects on cancer cell lines, tumor growth inhibition, and potential synergies with existing chemotherapy agents .

- The discovery of antifibrotic drugs is crucial for treating conditions like liver fibrosis, pulmonary fibrosis, and other fibrotic disorders. Investigating whether this compound can mitigate fibrosis could be valuable .

- Researchers use this compound as a building block in organic synthesis. Its unique structure allows for the creation of more complex molecules. Investigating its reactivity and compatibility with other functional groups is essential .

- Medicinal chemists can explore modifications to the compound’s structure to enhance its pharmacological properties. This includes optimizing its solubility, bioavailability, and target specificity .

Antimicrobial Activity

Antiviral Properties

Antitumor Potential

Antifibrotic Compounds

Chemical Synthesis

Medicinal Chemistry

Future Directions

properties

IUPAC Name |

ethyl N-[(3-bromopyridin-2-yl)carbamothioyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN3O2S/c1-2-15-9(14)13-8(16)12-7-6(10)4-3-5-11-7/h3-5H,2H2,1H3,(H2,11,12,13,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIEUKZNLWJFVON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(=S)NC1=C(C=CC=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl aminon-(3-bromopyridin-2-YL)methanethiocarbamate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2826053.png)

![(3Z)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-[(3,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B2826055.png)

![3-(4-chlorophenyl)-1-[(2-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2826059.png)

![[3-(4-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2826060.png)

![N-(1-hydroxy-2-methylpropan-2-yl)-4-methoxy-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide](/img/structure/B2826061.png)

![2-(methylsulfanyl)-3-(3-pyridinyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2826065.png)

![3,4,5-trimethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2826066.png)

![{2-Amino-1-[4-(tert-butyl)phenyl]ethyl}dimethylamine](/img/structure/B2826067.png)

![4,6-dimethyl-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2826070.png)

![6-(1H-Imidazol-2-yl)-1-azaspiro[3.3]heptane;dihydrochloride](/img/structure/B2826072.png)

![7-(4-(2-ethoxyethyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2826073.png)